

# The Discovery and Origin of FR901465: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of **FR901465**, a novel antitumor agent. The information is curated to serve as a valuable resource for professionals in the fields of oncology research and pharmaceutical development.

## Executive Summary

**FR901465** is a natural product with significant antitumor properties, discovered as part of a screening program for novel anticancer agents. Isolated from a bacterial fermentation broth, it represents a class of compounds that modulate pre-mRNA splicing, a critical process in gene expression. This guide details the initial discovery and isolation of **FR901465**, its producing microorganism, its biological activities, and the elucidation of its mechanism of action as a potent inhibitor of the spliceosome.

## Discovery and Origin

**FR901465**, along with its structurally related congeners FR901463 and FR901464, was first reported in 1996 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.<sup>[1]</sup> These novel antitumor substances were isolated from the fermentation broth of a bacterium identified as *Pseudomonas* sp. No. 2663.<sup>[1]</sup> The discovery was the result of a screening program aimed at identifying microbial products that could enhance the transcriptional activity of the SV40 DNA virus promoter.<sup>[1]</sup>

Table 1: Discovery and Origin of **FR901465**

| Attribute               | Description                                       |
|-------------------------|---------------------------------------------------|
| Compound Name           | FR901465                                          |
| Year of Discovery       | 1996                                              |
| Discovering Institution | Fujisawa Pharmaceutical Co., Ltd., Ibaraki, Japan |
| Producing Organism      | Pseudomonas sp. No. 2663                          |
| Source of Isolation     | Fermentation Broth                                |

## Biological Activity

**FR901465** and its analogs have demonstrated potent antitumor activities in both in vitro and in vivo models. The initial studies revealed that these compounds could prolong the life of mice bearing murine ascitic tumors and inhibit the growth of human solid tumors.[\[2\]](#)

## In Vitro Antitumor Activity

While specific IC<sub>50</sub> values for **FR901465** are not as widely reported as for its analog FR901464, the family of compounds exhibits potent cytotoxicity against a range of cancer cell lines. For instance, FR901464 has been shown to have IC<sub>50</sub> values in the sub-nanomolar to low nanomolar range against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of the Related Compound FR901464

| Cell Line         | Cancer Type       | IC <sub>50</sub> (ng/mL) |
|-------------------|-------------------|--------------------------|
| DLD1              | Colorectal Cancer | < 1                      |
| HCT116            | Colorectal Cancer | < 1                      |
| RKO               | Colorectal Cancer | < 1                      |
| Human Fibroblasts | Normal            | < 1                      |

Data from a study on FR901464, a closely related analog of **FR901465**.<sup>[3]</sup>

## In Vivo Antitumor Activity

In vivo studies in mice demonstrated the antitumor efficacy of this class of compounds. In a P388 leukemia model, treatment with **FR901465** resulted in a T/C (treated vs. control) value of 127%, indicating a significant increase in lifespan.<sup>[2]</sup> The related compound, FR901464, also showed significant inhibition of tumor growth in xenograft models of human lung adenocarcinoma (A549) and murine solid tumors (Colon 38 carcinoma and Meth A fibrosarcoma).<sup>[2]</sup>

Table 3: In Vivo Antitumor Activity of FR Compounds

| Compound | Tumor Model              | Parameter               | Value     |
|----------|--------------------------|-------------------------|-----------|
| FR901463 | P388 Leukemia            | T/C (%)                 | 160       |
| FR901464 | P388 Leukemia            | T/C (%)                 | 145       |
| FR901465 | P388 Leukemia            | T/C (%)                 | 127       |
| FR901464 | A549 Lung Adenocarcinoma | Tumor Growth Inhibition | Effective |
| FR901464 | Colon 38 Carcinoma       | Tumor Growth Inhibition | Effective |
| FR901464 | Meth A Fibrosarcoma      | Tumor Growth Inhibition | Effective |

Data from Nakajima et al., 1996.<sup>[2]</sup>

## Mechanism of Action: Splicing Modulation

Initial investigations into the mechanism of action suggested that these compounds induce a dynamic change in chromatin structure.<sup>[2]</sup> Later, more detailed studies revealed that FR901464, and by extension **FR901465**, are potent inhibitors of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing.

These compounds specifically target the SF3B1 (splicing factor 3b subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3] By binding to SF3B1, **FR901465** and its analogs interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in cancer cells.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FR901465** as a spliceosome inhibitor.

## Experimental Protocols

While the full detailed protocols from the original 1996 publications are not readily available, this section outlines the general methodologies based on the initial reports and subsequent studies involving this class of compounds.

## Fermentation and Isolation Workflow

The production of **FR901465** involves the fermentation of *Pseudomonas* sp. No. 2663, followed by a multi-step isolation and purification process.



[Click to download full resolution via product page](#)

Caption: General workflow for the fermentation and isolation of **FR901465**.

Detailed Steps (Inferred):

- Fermentation: Pseudomonas sp. No. 2663 is cultured in a suitable nutrient medium under controlled conditions (temperature, pH, aeration) to promote the production of the target compounds.
- Extraction: The culture broth is harvested, and the active compounds are extracted from the broth using organic solvents.

- Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves adsorption chromatography on resins like Diaion HP-20, followed by silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate the individual compounds FR901463, FR901464, and **FR901465**.

## In Vitro Cytotoxicity Assay Protocol

The antitumor activity of **FR901465** against various cancer cell lines is typically assessed using a standard cytotoxicity assay, such as the MTT or SRB assay.

General Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **FR901465** for a specified period (e.g., 48 or 72 hours).
- Cell Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added to each well. The formazan product is then solubilized, and the absorbance is measured using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is determined.

## In Vivo Antitumor Assay Protocol (Xenograft Model)

The in vivo efficacy of **FR901465** is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

General Protocol:

- Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.
- Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. **FR901465** is administered to the treatment group via a specific route (e.g.,

intraperitoneal or intravenous) at various doses for a defined period.

- Tumor Measurement: Tumor volume is measured regularly throughout the experiment.
- Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight changes and survival are also monitored.

## Conclusion

**FR901465** is a pioneering natural product that has significantly advanced our understanding of the spliceosome as a therapeutic target in oncology. Its discovery has paved the way for the development of a new class of anticancer agents that modulate pre-mRNA splicing. This technical guide provides a foundational understanding of the discovery, origin, and mechanism of action of **FR901465**, offering valuable insights for researchers and drug development professionals working to develop novel cancer therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New antitumor substances, FR901463, FR901464 and FR901465. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [The Discovery and Origin of FR901465: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674043#fr901465-discovery-and-origin]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)